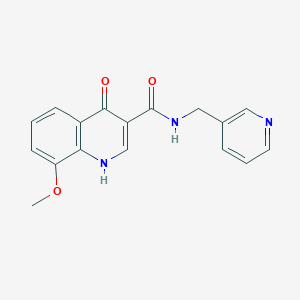
1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core, a pyridine ring, and a methoxyethyl group. The presence of these functional groups makes it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halogenated pyridine.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, using a suitable alkylating agent such as methoxyethyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, using a suitable coupling reagent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-3-carboxamide: This compound has a similar structure but with a carboxamide group at the 3-position of the indole ring instead of the 4-position.
1-(2-methoxyethyl)-N-(pyridin-3-yl)-1H-indole-4-carboxamide: This compound has a pyridine ring at the 3-position instead of the 4-position.
1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the indole and pyridine rings, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-pyridin-4-ylindole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-12-11-20-10-7-14-15(3-2-4-16(14)20)17(21)19-13-5-8-18-9-6-13/h2-10H,11-12H2,1H3,(H,18,19,21) |
InChI Key |
NCRZDLYMRUPWAU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10984120.png)
![2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide](/img/structure/B10984123.png)
![N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B10984125.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10984128.png)
![1-(3-chlorophenyl)-N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10984134.png)
![7-Phenyl-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10984138.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10984149.png)

![2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide](/img/structure/B10984161.png)

![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-6-carboxamide](/img/structure/B10984174.png)
![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10984184.png)
![4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10984195.png)
